4-Benzyloxy-3-methoxy-toluene
CAS No.: 78136-55-7
Cat. No.: VC20758889
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78136-55-7 |
---|---|
Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 2-methoxy-4-methyl-1-phenylmethoxybenzene |
Standard InChI | InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Standard InChI Key | JUSWCUDPGOUXKN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Canonical SMILES | CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Chemical Structure and Properties
4-Benzyloxy-3-methoxy-toluene, also known by its IUPAC name 2-methoxy-4-methyl-1-phenylmethoxybenzene, is an organic compound featuring a substituted benzene ring with specific functional groups that contribute to its chemical versatility . The compound has three primary functional components: a methoxy group, a benzyloxy group, and a methyl substituent, all attached to a benzene ring.
Basic Chemical Data
Property | Value |
---|---|
CAS Number | 78136-55-7 |
Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
Physical Appearance | Yellow Crystalline Solid |
Solubility | Soluble in Ethanol, Methanol |
IUPAC Name | 2-methoxy-4-methyl-1-phenylmethoxybenzene |
InChI Key | JUSWCUDPGOUXKN-UHFFFAOYSA-N |
The structure consists of a toluene core (methylbenzene) with a methoxy group (-OCH3) at position 3 and a benzyloxy group (-OCH2C6H5) at position 4 . This arrangement of functional groups contributes to its distinctive chemical behavior and applications in organic synthesis.
Structural Features
The compound's reactivity and utility in synthetic chemistry derive from its key structural elements:
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The methoxy group (-OCH3) contributes electron density to the aromatic ring
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The benzyloxy group (-OCH2C6H5) provides a reactive site that can be modified through various chemical transformations
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The methyl group adds additional reactivity at the benzylic position
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The aromatic rings offer sites for electrophilic substitution reactions
The presence of both methoxy and benzyloxy groups creates an electron-rich aromatic system that influences its chemical behavior in various synthetic pathways .
Synthesis Methods
The synthesis of 4-Benzyloxy-3-methoxy-toluene typically involves selective functionalization of appropriately substituted precursors. While specific synthetic routes can vary based on laboratory requirements and scale, several established methods exist.
Standard Laboratory Synthesis
The most common synthetic approach involves the benzylation of 4-hydroxy-3-methoxy-toluene (also known as 4-methylguaiacol). This reaction typically proceeds under the following conditions:
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Reaction of 4-hydroxy-3-methoxy-toluene with benzyl chloride
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Use of a base such as potassium carbonate (K2CO3) to facilitate deprotonation
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Selection of an appropriate solvent system, commonly acetone or dimethylformamide (DMF)
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Heating under reflux conditions to drive the reaction to completion
The general reaction can be represented as:
4-hydroxy-3-methoxy-toluene + Benzyl chloride → 4-Benzyloxy-3-methoxy-toluene + HCl
This Williamson ether synthesis is effective for laboratory-scale preparation, yielding the target compound with good efficiency when optimized conditions are employed.
Purification Methods
After synthesis, purification typically involves:
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Extraction with organic solvents
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Washing with aqueous solutions to remove inorganic salts
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Column chromatography for final purification
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Recrystallization from appropriate solvent systems to obtain high-purity material
The resulting product appears as a yellow crystalline solid with specific solubility in common organic solvents like ethanol and methanol .
Applications in Research and Industry
4-Benzyloxy-3-methoxy-toluene serves as a versatile building block in various synthetic applications across pharmaceutical, agricultural, and chemical industries.
Pharmaceutical Intermediates
In pharmaceutical synthesis, this compound functions as a valuable intermediate for the preparation of biologically active compounds. Specifically, it serves as a precursor in the synthesis of catecholamine derivatives . Catecholamines represent an important class of neurotransmitters and hormones, including dopamine, epinephrine, and norepinephrine, which are essential for various physiological functions.
The benzyloxy group acts as a protecting group for the phenolic hydroxyl functionality, allowing selective modifications at other positions of the molecule. This protection strategy is particularly valuable in multi-step synthesis where regioselective transformations are required.
Agricultural Applications
In agricultural chemistry, 4-Benzyloxy-3-methoxy-toluene serves as an intermediate in the synthesis of fungicides . The structural features of this compound provide a versatile scaffold that can be further modified to create compounds with antifungal properties. These derivatives may target specific enzymes or cellular processes in fungal pathogens, making them valuable tools in crop protection.
General Synthetic Utility
Beyond specific applications, this compound functions as a primary and secondary intermediate in organic synthesis . Its versatility stems from:
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The presence of multiple functional groups that can be selectively modified
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The ability to participate in various chemical transformations
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The potential for further functionalization at different positions of the aromatic ring
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The benzyl group's utility as a removable protecting group in complex syntheses
Chemical Reactivity Profile
The reactivity of 4-Benzyloxy-3-methoxy-toluene is largely governed by its functional groups and aromatic structure, allowing it to participate in various chemical transformations.
Oxidation Reactions
The methyl group in 4-Benzyloxy-3-methoxy-toluene can undergo benzylic oxidation to yield corresponding aldehydes, ketones, or carboxylic acids. This reactivity is similar to what is observed in related compounds, where the benzylic position is susceptible to oxidation by various reagents.
Oxidation at the benzylic position can lead to:
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Benzaldehyde derivatives (partial oxidation)
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Benzoic acid derivatives (complete oxidation)
These oxidized products serve as important intermediates in the synthesis of more complex structures.
Hydrogenolysis
The benzyloxy group in this compound can undergo selective cleavage through catalytic hydrogenolysis, typically using hydrogen gas in the presence of palladium catalysts. This reaction provides a method for the selective deprotection of the benzyl ether to reveal the free hydroxyl group, which is valuable in multi-step synthetic sequences.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring in 4-Benzyloxy-3-methoxy-toluene can participate in electrophilic aromatic substitution reactions, such as:
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Halogenation (with bromine or chlorine)
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Nitration (with nitric acid in sulfuric acid)
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Sulfonation (with sulfuric acid)
The directing effects of the methoxy and benzyloxy groups influence the regioselectivity of these reactions, typically favoring substitution at positions ortho or para to these electron-donating groups.
Related Compounds and Derivatives
Several structurally related compounds share chemical characteristics with 4-Benzyloxy-3-methoxy-toluene, offering insights into its reactivity and applications.
Isotopically Labeled Variants
The deuterated analog, 4-Benzyloxy-3-methoxy-toluene-d3, is used in analytical chemistry and metabolism studies . This isotopically labeled compound maintains the same chemical properties as the unlabeled version but can be distinguished by mass spectrometry, making it valuable for tracking the compound's fate in biological systems or reaction mechanisms.
Oxidized Derivatives
Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS: 56441-97-5) represents an oxidized derivative where the methyl group has been converted to a methyl ester functionality . This compound shares the core structure of 4-Benzyloxy-3-methoxy-toluene but exhibits different reactivity and applications due to the presence of the ester group.
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4-Benzyloxy-3-methoxy-toluene | 78136-55-7 | C15H16O2 | 228.29 g/mol |
4-Benzyloxy-3-methoxy-toluene-d3 | N/A | C15H13D3O2 | 231.31 g/mol |
Methyl 4-(benzyloxy)-3-methoxybenzoate | 56441-97-5 | C16H16O4 | 272.29 g/mol |
These related compounds demonstrate the versatility of the basic structural framework and its potential for modification to access compounds with diverse properties and applications.
Analytical Characterization
Proper identification and characterization of 4-Benzyloxy-3-methoxy-toluene typically involve multiple analytical techniques to confirm its structure and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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1H NMR reveals characteristic signals for:
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Aromatic protons from both rings
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Methoxy protons (typically around 3.8-4.0 ppm)
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Benzylic methylene protons of the benzyloxy group (around 5.0-5.2 ppm)
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Methyl protons (around 2.2-2.4 ppm)
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13C NMR confirms the carbon framework, showing signals for:
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Aromatic carbons
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Methoxy carbon
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Benzylic carbon
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Methyl carbon
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Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands for ether linkages (C-O-C stretching), aromatic C=C stretching, and C-H stretching from methyl and methoxy groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of 4-Benzyloxy-3-methoxy-toluene, typically showing retention times characteristic of the compound based on its polarity and molecular interactions with the stationary phase.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for the compound's structure:
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Molecular ion peak at m/z 228
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Characteristic fragments from cleavage of the benzyloxy group
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Fragments corresponding to the loss of methoxy (-OCH3) groups
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